Di-tert-butyl 2-((2-(benzyloxy)-2-oxoethyl)amino)malonate
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Overview
Description
Di-tert-butyl 2-((2-(benzyloxy)-2-oxoethyl)amino)malonate is an organic compound with the molecular formula C22H33NO7. It is a derivative of malonic acid and is characterized by the presence of tert-butyl groups and a benzyloxy substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2-((2-(benzyloxy)-2-oxoethyl)amino)malonate typically involves the following steps:
Preparation of Di-tert-butyl malonate: This is achieved by reacting malonic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride.
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced by reacting benzyl alcohol with an appropriate acylating agent to form benzyloxyacetyl chloride.
Coupling Reaction: The final step involves the coupling of di-tert-butyl malonate with the benzyloxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-((2-(benzyloxy)-2-oxoethyl)amino)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution Reactions: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Yields di-tert-butyl malonic acid and benzyloxyacetic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Produces corresponding ketones or alcohols.
Scientific Research Applications
Di-tert-butyl 2-((2-(benzyloxy)-2-oxoethyl)amino)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Employed in the preparation of advanced materials and polymers.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications
Mechanism of Action
The mechanism of action of Di-tert-butyl 2-((2-(benzyloxy)-2-oxoethyl)amino)malonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the malonate moiety can act as a chelating agent. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: A simpler derivative without the benzyloxy group.
Diethyl malonate: Another malonate ester with ethyl groups instead of tert-butyl groups.
Dimethyl malonate: A malonate ester with methyl groups.
Uniqueness
Di-tert-butyl 2-((2-(benzyloxy)-2-oxoethyl)amino)malonate is unique due to the presence of both tert-butyl and benzyloxy groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C20H29NO6 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
ditert-butyl 2-[(2-oxo-2-phenylmethoxyethyl)amino]propanedioate |
InChI |
InChI=1S/C20H29NO6/c1-19(2,3)26-17(23)16(18(24)27-20(4,5)6)21-12-15(22)25-13-14-10-8-7-9-11-14/h7-11,16,21H,12-13H2,1-6H3 |
InChI Key |
RFMBIRXAVJFNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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